Cas no 96319-21-0 (ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE)

ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE is a heterocyclic ester compound with a pyrazolo[1,5-a]pyrimidine core structure. This derivative is notable for its versatility as a synthetic intermediate in pharmaceutical and agrochemical research. The presence of both ester and methyl functional groups enhances its reactivity, facilitating further derivatization for applications in drug discovery and material science. Its rigid fused-ring system contributes to stability while allowing for selective modifications. The compound is particularly useful in the development of biologically active molecules due to its structural similarity to purine-based scaffolds. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and light.
ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE structure
96319-21-0 structure
Product name:ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
CAS No:96319-21-0
MF:C10H11N3O2
MW:205.213241815567
CID:1986488
PubChem ID:13425188

ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
    • AB56255
    • DTXSID90540445
    • MFCD10566551
    • SCHEMBL18675323
    • ETHYL2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
    • 96319-21-0
    • C91737
    • Inchi: InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h4-6H,3H2,1-2H3
    • InChI Key: BWSGNJCQTWVCQP-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C2N=CC=CN2N=C1C

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 56.5Ų

ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01V2MF-250mg
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 95%
250mg
$276.00 2024-04-19
1PlusChem
1P01V2MF-100mg
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 95%
100mg
$166.00 2024-04-19
Aaron
AR01V2UR-100mg
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 97%
100mg
$165.00 2025-02-13
abcr
AB595886-100mg
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate; .
96319-21-0
100mg
€305.70 2024-07-24
Aaron
AR01V2UR-500mg
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 97%
500mg
$457.00 2025-02-13
Aaron
AR01V2UR-1g
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 97%
1g
$685.00 2025-02-13
Aaron
AR01V2UR-250mg
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 97%
250mg
$274.00 2025-02-13
1PlusChem
1P01V2MF-1g
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 95%
1g
$711.00 2024-04-19
1PlusChem
1P01V2MF-500mg
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 95%
500mg
$474.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750767-100mg
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
96319-21-0 98%
100mg
¥2205.00 2024-04-23

ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE Related Literature

Additional information on ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 96319-21-0): A Comprehensive Overview

ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 96319-21-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound with a wide range of biological activities. The unique structure of this compound makes it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a pyrazolo[1,5-a]pyrimidine core with an ethyl ester group attached to the carboxylic acid moiety at the 3-position and a methyl group at the 2-position. This structural arrangement imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications.

Recent studies have highlighted the diverse biological activities of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. One notable area of research is its potential as an antitumor agent. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its antitumor properties, ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California revealed that this compound can modulate the activity of certain neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability to influence neurotransmitter systems makes it a valuable lead compound for further investigation.

The pharmacokinetic properties of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. These properties suggest that ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate could be developed into an effective oral medication.

Another area of interest is the potential use of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory activity could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of ethyl 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been well-documented in the literature. A common synthetic route involves the condensation of ethyl cyanoacetate with an appropriate pyrazole derivative followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. This synthetic method is efficient and scalable, making it suitable for large-scale production.

In conclusion, ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE (CAS No. 96319-21-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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Amadis Chemical Company Limited
(CAS:96319-21-0)ETHYL 2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
A1221122
Purity:99%/99%/99%/99%/99%
Quantity:10.0g/5.0g/1.0g/500.0mg/250.0mg
Price ($):2480/1488/496/331/198